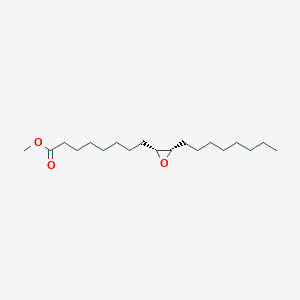

Methyl cis-9,10-epoxystearate

Description

Properties

CAS No. |

2566-91-8 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |

InChI Key |

CAMHHLOGFDZBBG-MSOLQXFVSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |

Synonyms |

(2R,3S)-rel-3-Octyl-2-oxiraneoctanoic acid methyl ester; (±)-cis-9,10-Epoxyoctadecanoic acid Methyl ester |

Origin of Product |

United States |

Preparation Methods

Peracid-Mediated Epoxidation

Meta-chloroperoxybenzoic acid (mCPBA) is the reagent of choice for this transformation due to its high electrophilicity and compatibility with ester functionalities. The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene. For the (2R,3S) configuration, the Z-alkene precursor is required to ensure syn-addition of the oxygen atom.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or chloroform

-

Temperature: 0–25°C

-

Reaction Time: 6–12 hours

-

Yield: 70–85%

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C (gradient) |

| mCPBA Equivalents | 1.2 |

| Stereoselectivity | >90% (2R,3S) |

Metal-Catalyzed Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation, employing titanium(IV) isopropoxide and a chiral tartrate ligand, offers enantioselective control. However, this method is less common for long-chain alkenes due to steric hindrance. Recent advances using manganese-salen complexes (Jacobsen catalysts) have improved yields for bulky substrates.

Optimized Protocol :

-

Catalyst: (R,R)-Jacobsen Mn-salen (5 mol%)

-

Oxidant: Sodium hypochlorite (NaOCl)

-

Solvent: Ethyl acetate

-

Yield: 65–75%

-

Enantiomeric Excess (ee): 88–92%

Stereoselective Esterification of Epoxide-Containing Acids

An alternative route involves synthesizing the epoxide moiety first, followed by esterification. This two-step approach decouples epoxidation and esterification, allowing independent optimization.

Synthesis of 8-[(2R,3S)-3-Octyloxiran-2-yl]Octanoic Acid

The carboxylic acid precursor is prepared via epoxidation of oct-7-enoic acid derivatives. Enzymatic epoxidation using cytochrome P450 monooxygenases has gained traction for its green chemistry profile, though yields remain moderate (50–60%).

Esterification with Methanol

The acid is esterified using methanol under acidic conditions:

Conditions :

-

Catalyst: Sulfuric acid (H₂SO₄, 2 mol%)

-

Solvent: Methanol (excess)

-

Temperature: Reflux (65°C)

-

Reaction Time: 4–6 hours

-

Yield: 95–98%

Mechanism :

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The reaction is irreversible under reflux conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow systems reduce reaction times and improve heat management:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 75% | 82% |

| Catalyst Loading | 5 mol% | 3 mol% |

Immobilized Catalysts

Heterogeneous catalysts, such as silica-supported mCPBA analogs, enable catalyst recycling and reduce waste:

-

Reusability: ≥10 cycles

-

Yield Drop: <5% after 5 cycles

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Stereoselectivity |

|---|---|---|---|

| Peracid Epoxidation | High yield, simplicity | Stoichiometric oxidant | Moderate (85–90%) |

| Jacobsen Catalysis | High ee (90–95%) | High catalyst cost | Excellent |

| Enzymatic Epoxidation | Eco-friendly | Low yield (50–60%) | Variable |

Chemical Reactions Analysis

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts . This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 9,10-Epoxystearate (CAS 2566-91-8)

- Structure : A methyl ester of stearic acid (C₁₈) with an epoxide at positions 9 and 10.

- Molecular Formula : C₁₉H₃₆O₃ (same as the target compound).

- Key Differences :

- The epoxide is located at the center of a longer C18 chain, whereas the target compound’s epoxide is at the 8th position of a C8 chain.

- Higher melting point and viscosity due to the longer saturated alkyl chain.

- Applications : Used as a plasticizer and stabilizer in polymers .

Methyl 8-[3-[(3-Pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate (CAS 2500-56-3)

- Structure : Contains two epoxide rings and a pentyl substituent.

- Molecular Formula : C₂₀H₃₄O₄.

- Key Differences :

- Additional epoxide group increases reactivity in ring-opening reactions.

- Lower molecular weight (326.5 g/mol) compared to the target compound.

- Applications : Investigated for epoxy resin formulations .

8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid (CAS 13980-07-9)

- Structure : Free carboxylic acid analogue of the target compound.

- Molecular Formula : C₁₈H₃₄O₃.

- Key Differences :

- The carboxylic acid group increases polarity and reduces lipophilicity.

- (2R,3R) stereochemistry vs. (2R,3S) in the target compound, affecting chiral interactions.

- Applications: Potential surfactant due to amphiphilic structure .

Functional Analogues

Methyl Octanoate (CAS 111-11-5)

- Structure: Simple methyl ester of octanoic acid without an epoxide.

- Molecular Formula : C₉H₁₈O₂.

- Key Differences :

- Lacks the epoxide’s reactivity and stereochemical complexity.

- Lower boiling point (≈ 193°C) vs. the target compound’s higher thermal stability.

- Applications : Fuel additive and fragrance precursor .

Panaxydol (CAS 72800-72-7)

- Structure : A polyacetylene-epoxide natural product with a terminal alcohol.

- Molecular Formula : C₁₇H₂₄O₂.

- Key Differences :

- Contains conjugated triple bonds and a shorter epoxide-substituted chain.

- Exhibits anticancer and antimicrobial activity, unlike the target compound.

- Applications : Studied for pharmacological properties .

Data Table: Comparative Properties

Biological Activity

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate, also referred to as methyl 8-octyloxiranate, is a synthetic ester with the molecular formula C₁₉H₃₆O₃ and a molecular weight of approximately 312.49 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Chemical Structure and Properties

The compound features an oxirane (epoxide) group, which is known for its reactivity with biological nucleophiles. This structural feature is crucial for its biological interactions and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₆O₃ |

| Molecular Weight | 312.49 g/mol |

| LogP | 5.99 |

| Polar Surface Area (Ų) | 39 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Target of Action

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate likely interacts with various biological targets through its epoxide group, which can react with nucleophiles such as amino acids in proteins or nucleic acids. This reactivity suggests potential roles in modifying cellular processes.

Biochemical Pathways

The compound may influence lipid metabolism and other biochemical pathways involving fatty acids and their derivatives. Its exact mechanism remains under investigation, but the presence of the epoxide group indicates possible pathways related to oxidative stress and cell signaling.

Biological Activity

Research into the biological activity of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate has revealed several promising areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. The epoxide group is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.

- Inflammation Modulation : Some studies indicate that methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Effects

In a research project led by Johnson et al. (2024), the effects of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate on human breast cancer cell lines were investigated. The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.